molecular formula C24H24N2O2 B11418223 2-(4-methoxybenzyl)-1-(3-phenoxypropyl)-1H-benzimidazole

2-(4-methoxybenzyl)-1-(3-phenoxypropyl)-1H-benzimidazole

Katalognummer: B11418223
Molekulargewicht: 372.5 g/mol
InChI-Schlüssel: WBGKELXNQFWHFU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-methoxybenzyl)-1-(3-phenoxypropyl)-1H-benzimidazole is a synthetic organic compound that belongs to the benzimidazole class. Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry for the development of therapeutic agents.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxybenzyl)-1-(3-phenoxypropyl)-1H-benzimidazole typically involves the condensation of 4-methoxybenzylamine with 3-phenoxypropylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization of reaction conditions can enhance the yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-methoxybenzyl)-1-(3-phenoxypropyl)-1H-benzimidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its potential therapeutic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-(4-methoxybenzyl)-1-(3-phenoxypropyl)-1H-benzimidazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Benzimidazole: The parent compound with a wide range of biological activities.

    4-methoxybenzylamine: A precursor used in the synthesis of the target compound.

    3-phenoxypropylamine: Another precursor involved in the synthesis.

Uniqueness

2-(4-methoxybenzyl)-1-(3-phenoxypropyl)-1H-benzimidazole is unique due to its specific structural features, which may confer distinct biological and chemical properties compared to other benzimidazole derivatives.

Eigenschaften

Molekularformel

C24H24N2O2

Molekulargewicht

372.5 g/mol

IUPAC-Name

2-[(4-methoxyphenyl)methyl]-1-(3-phenoxypropyl)benzimidazole

InChI

InChI=1S/C24H24N2O2/c1-27-20-14-12-19(13-15-20)18-24-25-22-10-5-6-11-23(22)26(24)16-7-17-28-21-8-3-2-4-9-21/h2-6,8-15H,7,16-18H2,1H3

InChI-Schlüssel

WBGKELXNQFWHFU-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=C(C=C1)CC2=NC3=CC=CC=C3N2CCCOC4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.